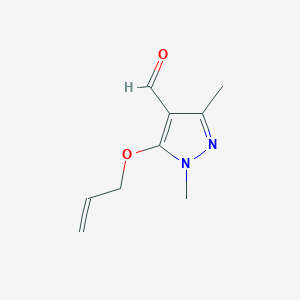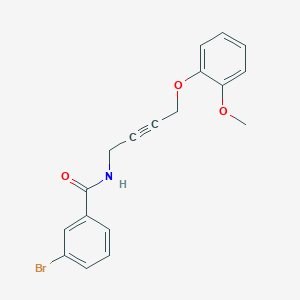![molecular formula C22H18N2O3S2 B2955589 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide CAS No. 886918-21-4](/img/structure/B2955589.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide” is a complex organic compound that contains several functional groups, including a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), an acenaphthene moiety (a polycyclic aromatic hydrocarbon), and a benzamide group (a benzene ring attached to an amide group). These functional groups suggest that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through condensation reactions . For example, condensation of 1,2-dihydroacenaphthylen-5-amine with furoyl chloride in 2-propanol can afford a related compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the thiazole ring and the benzamide group could introduce polar characteristics to the molecule, which could influence its solubility and reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions, such as electrophilic substitution, due to the presence of the aromatic rings . The exact reactions would depend on the reaction conditions and the reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the thiazole ring and the benzamide group could influence its solubility and reactivity .Scientific Research Applications
Cardiac Electrophysiological Activity
Research has identified compounds within the N-substituted benzamide series, indicating their potential as selective class III agents, showing potency in in vitro Purkinje fiber assays. These compounds, including N-substituted imidazolylbenzamides or benzene-sulfonamides, demonstrate comparable efficacy to known class III agents, suggesting a role in cardiac electrophysiological modulation (Morgan et al., 1990).
Carbonic Anhydrase Inhibition
Novel metal complexes of N-substituted heterocyclic sulfonamide have shown strong inhibitory properties against carbonic anhydrase (CA), an enzyme crucial for various physiological functions. These complexes exhibit significant inhibition of CA isoenzymes, surpassing even acetazolamide, a standard control compound, highlighting their potential in developing new CA inhibitors (Büyükkıdan et al., 2013).
Antimicrobial and Antifungal Activities
The synthesis of N-substituted benzothiazole derivatives has led to the discovery of compounds with notable antimicrobial and antifungal properties. These substances have been effective against both Gram-positive and Gram-negative bacteria, as well as Candida albicans, demonstrating their potential as broad-spectrum antimicrobial agents (Sych et al., 2019).
Anticancer Activities
Several studies have synthesized and characterized derivatives with potent anticancer activities. For instance, celecoxib derivatives have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing significant potential as therapeutic agents. These compounds have demonstrated to inhibit cancer cell growth without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).
Fluoroalkylative Aryl Migration
Research into the synthetic application of fluorinated sulfinate salts has demonstrated their use in the fluoroalkylation/aryl migration/SO2 extrusion of conjugated N-arylsulfonylated amides. This process highlights the compounds' relevance in developing novel synthetic methods involving fluorine, a critical element in medicinal chemistry (He et al., 2015).
Future Directions
properties
IUPAC Name |
3-ethylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-2-29(26,27)16-7-3-6-15(11-16)21(25)24-22-23-20-17-8-4-5-13-9-10-14(19(13)17)12-18(20)28-22/h3-8,11-12H,2,9-10H2,1H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFUJVMJSDPMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(ethylsulfonyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Chloropyridin-4-yl)-[4-(2-fluoroanilino)piperidin-1-yl]methanone](/img/structure/B2955506.png)
![5-[1-(3-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2955509.png)



![3-[(4-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2955518.png)


![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

